disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
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Overview
Description
Disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate is a complex organic compound with the molecular formula C34H34N2O10S2.2Na and a molecular weight of 740.76 . This compound is known for its vibrant green color and is commonly referred to as C.I. Acid Green 28 . It is primarily used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthraquinone core.
Substitution: The sulfonate and butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different anthraquinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate involves its interaction with specific molecular targets. The compound’s sulfonate groups enhance its solubility in water, allowing it to penetrate biological membranes and interact with cellular components. The anthraquinone core can undergo redox reactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Disodium 2,2’- (9,10-dioxoanthracene-1,4-diyldiimino)bis (5-butylbenzenesulphonate)
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant green color and solubility in water make it particularly valuable as a dye in various applications .
Properties
CAS No. |
73398-32-0 |
---|---|
Molecular Formula |
C34H32N2Na2O10S2 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O10S2.2Na/c1-3-5-7-19-9-11-21(17-27(19)47(41,42)43)35-23-13-14-24(36-22-12-10-20(8-6-4-2)28(18-22)48(44,45)46)30-29(23)33(39)31-25(37)15-16-26(38)32(31)34(30)40;;/h9-18,35-38H,3-8H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
ZURPIPXANYSGDY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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